molecular formula C31H36O8 B14089842 saucerneol D

saucerneol D

Cat. No.: B14089842
M. Wt: 536.6 g/mol
InChI Key: BYTPMMJRDFCGKX-CZDRXDAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of saucerneol D typically involves the extraction from Saururus chinensis leaves. The process includes treating the plant with elicitors to enhance the production of this compound. The elicitor treatment involves various concentrations (1.5 and 3 mg/mL) to induce the plant’s defense mechanisms, leading to increased production of the compound .

Industrial Production Methods

Industrial production of this compound is primarily based on large-scale extraction from Saururus chinensis. The plant material is processed using solvents to extract the desired lignan. The extract is then purified through chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Saucerneol D undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Saucerneol A
  • Saucerneol B
  • Saucerneol C
  • Sauchinone

Uniqueness

Saucerneol D is unique among its analogs due to its potent anti-inflammatory and antiviral activities. While other saucerneol compounds also exhibit biological activities, this compound’s ability to inhibit multiple pro-inflammatory factors and its effectiveness against a range of viruses make it particularly valuable for therapeutic applications .

Properties

Molecular Formula

C31H36O8

Molecular Weight

536.6 g/mol

IUPAC Name

(1R,2R)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]-1-(3,4-dimethoxyphenyl)propan-1-ol

InChI

InChI=1S/C31H36O8/c1-17-18(2)31(22-8-11-24-28(15-22)37-16-36-24)39-30(17)21-9-12-25(27(14-21)35-6)38-19(3)29(32)20-7-10-23(33-4)26(13-20)34-5/h7-15,17-19,29-32H,16H2,1-6H3/t17-,18-,19-,29+,30+,31+/m1/s1

InChI Key

BYTPMMJRDFCGKX-CZDRXDAJSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O[C@H](C)[C@@H](C5=CC(=C(C=C5)OC)OC)O)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC(C)C(C5=CC(=C(C=C5)OC)OC)O)OC)C

Origin of Product

United States

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